REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][CH3:8])[CH2:3][C:4]([OH:6])=[O:5].C(O[C:13](=[O:15])[CH3:14])(=O)C>>[CH3:1][CH:2]([CH2:7][CH3:8])[CH2:3][C:4]([O:6][C:13](=[O:15])[CH2:14][CH:2]([CH3:1])[CH2:3][CH3:4])=[O:5]
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CC
|
Name
|
|
Quantity
|
4.5 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by distilling acetic acid
|
Type
|
CUSTOM
|
Details
|
to a pot temperature of 220° C
|
Type
|
DISTILLATION
|
Details
|
Thereafter the desired anhydride was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC(CC(CC)C)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |